22S,23S-Homocastasterone
Overview
Description
22S,23S-Homocastasterone is a brassinosteroid, a class of polyhydroxylated plant steroids that play a crucial role in plant growth and development. Brassinosteroids are known for their ability to promote cell elongation, division, and differentiation, making them essential for various physiological processes in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: 22S,23S-Homocastasterone can be synthesized through several methods, including chemical synthesis and biotransformation. One common synthetic route involves the use of stigmasterol as a starting material. The process includes epoxidation of the 22,23-double bond, followed by cleavage of the epoxide ring with hydro-bromic acid to form bromohydrin, which is then converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as plants, followed by purification. Enzymatic methods are also employed to enhance the yield and purity of the compound. These methods are preferred due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 22S,23S-Homocastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce ketones or aldehydes to alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and oxidized derivatives of this compound, which are studied for their enhanced biological activities .
Scientific Research Applications
22S,23S-Homocastasterone has a wide range of scientific research applications:
Agriculture: It is used as a plant growth regulator to enhance crop yield and quality.
Medicine: Studies have shown its potential anticancer, antiviral, and antibacterial properties.
Biology: It is used to study the mechanisms of plant hormone action and signal transduction pathways.
Industry: It is employed in the development of new agricultural products and pharmaceuticals.
Mechanism of Action
22S,23S-Homocastasterone exerts its effects by binding to specific receptors in plant cells, initiating a cascade of signaling events that regulate gene expression and physiological responses. The compound interacts with brassinosteroid receptors, leading to the activation of transcription factors that control the expression of genes involved in cell division, elongation, and stress responses . In animal systems, it has been shown to interact with ecdysteroidal receptors, affecting processes such as chitin synthesis and cell proliferation .
Comparison with Similar Compounds
22S,23S-Homobrassinolide: Another brassinosteroid with similar biological activities but differing in its molecular structure and specific effects.
28-Homocastasterone: A closely related compound with similar physiological roles in plants.
Brassinolide: The first brassinosteroid discovered, known for its potent growth-promoting effects.
Uniqueness: 22S,23S-Homocastasterone is unique due to its specific configuration and the presence of hydroxyl groups at positions 22 and 23, which contribute to its distinct biological activities. Its ability to interact with both plant and animal receptors makes it a versatile compound for various applications .
Properties
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,24-,25+,26-,27-,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADMTJKRYLAHQV-JCTKEBOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H]([C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 22S,23S-Homocastasterone exhibit similar effects to ecdysone in insects?
A1: While this compound is structurally similar to insect ecdysteroids, research suggests its effects differ significantly. In a study on the ixodid tick Amblyomma hebraeum, this compound did not demonstrate ecdysone-mimicking effects on salivary gland degeneration, even enhancing the degeneration caused by 20-hydroxyecdysone. [] This suggests a distinct mechanism of action compared to traditional ecdysone agonists.
Q2: How does this compound interact with the ecdysone receptor?
A2: Studies indicate that this compound exhibits weak binding affinity to the ecdysone receptor. Research using the epithelial cell line from Chironomus tentans showed that both this compound and 22S,23S-Homobrassinolide had significantly lower relative affinities compared to 20-OH-ecdysone and ecdysone. [] This weak interaction suggests that this compound might exert its effects through pathways distinct from or in addition to direct ecdysone receptor binding.
Q3: Are there any observed developmental effects of this compound on insects?
A3: Research on the cockroach Periplaneta americana showed that feeding with 22S,23S-Homobrassinolide, a closely related brassinosteroid, resulted in a delayed moulting process in last larval instars. Interestingly, this compound did not exhibit this effect. [] This finding highlights the structural specificity within the brassinosteroid family and its impact on biological activity in insects.
Q4: What are the potential implications of the weak ecdysone receptor binding affinity of this compound?
A4: The weak binding of this compound to the ecdysone receptor, as observed in the Chironomus tentans epithelial cell line, raises questions about its mechanism of action. [] This weak binding suggests the possibility of alternative pathways or interactions with other cellular targets. Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects, potentially uncovering novel signaling pathways or regulatory mechanisms.
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